Several methods have been reported for synthesizing 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride:
These methods highlight the versatility in synthesizing this compound, focusing on both traditional and modern organic chemistry techniques.
The molecular formula of 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is CHN·HCl. The structure consists of a pyrazole ring fused to a pyridine ring with an amine group located at the 5-position of the pyrazole.
Key structural data include:
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride undergoes various chemical reactions:
These reactions demonstrate the compound's chemical versatility, making it a valuable intermediate in organic synthesis.
The mechanism of action for 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is primarily linked to its interactions with biological targets:
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its application in both laboratory settings and potential therapeutic uses.
1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride has diverse applications across various scientific fields:
The pyrazolo[3,4-b]pyridine scaffold emerged in medicinal chemistry following Ortoleva's 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via diphenylhydrazone and pyridine iodination [2] [9]. Bulow’s 1911 extension produced N-phenyl-3-methyl derivatives, establishing early synthetic routes. Over a century later, >300,000 unique 1H-pyrazolo[3,4-b]pyridines are documented across >5,500 references (including 2,400 patents), with >50% of publications appearing since 2012 [2] [9]. This surge reflects the scaffold’s versatility in drug discovery, evidenced by 14 derivatives in development pipelines: seven experimental, five investigational, and two approved agents [9].
Pyrazolo[3,4-b]pyridines exhibit 1H- and 2H-tautomeric forms, but the 1H-isomer dominates due to thermodynamic stability. AM1 calculations confirm a 37.03 kJ/mol (9 kcal/mol) energy preference for the 1H-tautomer over the 2H-form, attributed to aromatic stabilization across both rings [2] [10]. The 2H-tautomer loses aromaticity in the pyrazole ring, limiting its prevalence to non-aromatic fused systems (e.g., tetrahydropyridones) [9]. This tautomeric preference critically impacts drug design:
Table 1: Tautomeric Stability and Prevalence in Pyrazolo[3,4-b]pyridines
Tautomer | Energy Difference (kJ/mol) | Reported Structures | Drug Development Candidates |
---|---|---|---|
1H | 0 (reference) | >300,000 | 14 |
2H | +37.03 | ~4,900 (non-tautomeric) | 0 |
Substitutions at N1, C3, C4, C5, and C6 profoundly influence target affinity and pharmacokinetics. Analysis of >300,000 compounds reveals key trends [2] [6] [9]:
Table 2: Impact of C3 Substituents on Bioactivity
C3 Substituent | Prevalence (%) | Biological Role | Example Applications |
---|---|---|---|
H | 30.83 | Minimizes steric hindrance | Kinase hinge binding [7] |
Methyl | 46.77 | Enhances lipophilicity | TRK inhibitors [7] |
Amino | 4.69 | Enables H-bond donation/acceptance | Anticancer agents [9] |
Phenyl | 2.12 | Facilitates π-stacking | MKK4 inhibitors [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: